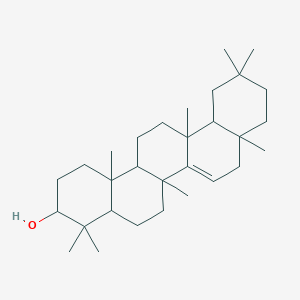

Epitaraxerol

Description

Properties

IUPAC Name |

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871611 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 410.00 °C. @ 760.00 mm Hg | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-22-0 | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 283 °C | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epitaraxerol: A Technical Guide to its Discovery, Isolation, and Characterization from Euphorbia neriifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitaraxerol, a pentacyclic triterpenoid belonging to the taraxerane family, has been identified as a constituent of various plant species, including Euphorbia neriifolia, commonly known as the Indian Spurge Tree.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound from Euphorbia neriifolia. It details generalized experimental protocols for extraction and purification, summarizes key quantitative data, and explores its potential biological activities. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Euphorbia neriifolia L. (Euphorbiaceae) is a succulent shrub widely distributed in India and other parts of Asia.[2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including inflammation, tumors, and skin diseases.[3][4] Phytochemical investigations of E. neriifolia have revealed a diverse array of secondary metabolites, including diterpenoids, triterpenoids, flavonoids, and alkaloids.[4][5] Among the triterpenoids isolated from the leaves and stem of this plant is this compound (3α-taraxerol).[1] This document outlines the scientific procedures for the discovery and isolation of this compound.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While a complete dataset for this compound from Euphorbia neriifolia is not available in a single source, the following tables compile known information for the compound and its close isomer, taraxerol, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.72 g/mol | [1] |

| CAS Number | 20460-33-7 | [1] |

| Systematic Name | (3α,4aα,6aα,6aβ,8aα,12aα,14aα,14bα)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | [1] |

| Melting Point | 282 - 283 °C | |

| Appearance | White crystalline solid |

Table 2: Comparative ¹H and ¹³C NMR Spectral Data of Taraxerol (a closely related isomer of this compound)

Note: A complete, assigned NMR dataset for this compound was not available in the searched literature. The data for taraxerol is provided for reference.

| Carbon No. | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm) |

| 1 | 38.8 | 1.60 (m) |

| 2 | 27.3 | 1.95 (m) |

| 3 | 79.0 | 3.20 (dd, J=11.0, 4.5 Hz) |

| 4 | 38.9 | - |

| 5 | 55.6 | 0.76 (dd, J=11.5, 2.0 Hz) |

| 6 | 18.7 | 1.55 (m) |

| 7 | 34.9 | 1.30 (m) |

| 8 | 41.3 | - |

| 9 | 50.5 | 1.05 (m) |

| 10 | 37.8 | - |

| 11 | 17.6 | 1.45 (m) |

| 12 | 33.7 | 1.65 (m) |

| 13 | 37.7 | - |

| 14 | 158.1 | - |

| 15 | 116.9 | 5.54 (dd, J=8.0, 3.0 Hz) |

| 16 | 28.9 | 1.90 (m) |

| 17 | 36.8 | - |

| 18 | 48.8 | 1.25 (m) |

| 19 | 49.3 | 1.35 (m) |

| 20 | 28.8 | - |

| 21 | 33.2 | 1.50 (m) |

| 22 | 33.6 | 1.60 (m) |

| 23 | 28.1 | 0.95 (s) |

| 24 | 15.4 | 0.82 (s) |

| 25 | 15.4 | 0.91 (s) |

| 26 | 29.9 | 1.09 (s) |

| 27 | 25.9 | 0.95 (s) |

| 28 | 21.4 | 0.76 (s) |

| 29 | 33.6 | 0.93 (s) |

| 30 | 29.9 | 0.93 (s) |

Table 3: Mass Spectrometry Fragmentation Data of Taraxerol

Note: A detailed fragmentation pattern for this compound was not available. The data for the related triterpenoid taraxerol is presented as an example of typical fragmentation.

| m/z | Relative Intensity (%) | Possible Fragment |

| 426 | 25 | [M]⁺ |

| 411 | 15 | [M - CH₃]⁺ |

| 408 | 5 | [M - H₂O]⁺ |

| 393 | 10 | [M - H₂O - CH₃]⁺ |

| 218 | 100 | Retro-Diels-Alder fragmentation of ring C |

| 204 | 45 | |

| 189 | 50 |

Experimental Protocols

The following protocols are generalized procedures for the isolation and purification of this compound from the leaves of Euphorbia neriifolia, based on common techniques for triterpenoid separation.

Plant Material Collection and Preparation

-

Fresh leaves of Euphorbia neriifolia are collected and authenticated by a plant taxonomist.

-

The leaves are washed thoroughly with distilled water to remove any dirt and foreign matter.

-

The cleaned leaves are shade-dried at room temperature for 10-15 days until they become brittle.

-

The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

-

The powdered leaf material (approximately 500 g) is subjected to successive solvent extraction using a Soxhlet apparatus.

-

Extraction is carried out sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol, for 48 hours with each solvent.

-

The extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C.

-

The resulting crude extracts are stored in a desiccator for further processing.

Isolation and Purification by Column Chromatography

-

The chloroform or ethanol extract, which is likely to contain the triterpenoids, is selected for column chromatography.

-

A glass column (e.g., 60 cm length, 4 cm diameter) is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry method with petroleum ether.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

-

Petroleum ether (100%)

-

Petroleum ether: Ethyl acetate (95:5)

-

Petroleum ether: Ethyl acetate (90:10)

-

Petroleum ether: Ethyl acetate (80:20)

-

Petroleum ether: Ethyl acetate (50:50)

-

Ethyl acetate (100%)

-

-

Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate 8:2) and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Fractions with similar TLC profiles are pooled together.

-

The fractions containing the compound of interest are further purified by repeated column chromatography or preparative TLC to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

While the precise molecular mechanism of this compound's anti-inflammatory activity is still under investigation, it is hypothesized to act similarly to its isomer, taraxerol, by inhibiting the NF-κB signaling pathway.

Biological Activities and Future Perspectives

This compound has been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory properties: As depicted in the hypothesized pathway, this compound may suppress the production of inflammatory mediators.

-

Antiviral activity: Studies have shown its potential against certain viruses.[1]

-

Antifungal activity: It has demonstrated moderate activity against some fungal strains.[1]

-

Cytotoxic effects: Preliminary studies suggest potential cytotoxic properties that could be explored in cancer research.[1]

The discovery and isolation of this compound from Euphorbia neriifolia highlight the potential of this plant as a source of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological mechanisms of this compound, establish a more detailed and optimized isolation protocol to improve yields, and conduct comprehensive preclinical and clinical studies to evaluate its therapeutic efficacy and safety.

Conclusion

This technical guide has provided a consolidated overview of the discovery, isolation, and characterization of this compound from Euphorbia neriifolia. While detailed, standardized protocols and complete quantitative datasets are still emerging in the scientific literature, the information presented here offers a solid foundation for researchers and professionals interested in the further development of this promising natural compound. The continued investigation of this compound and other phytochemicals from Euphorbia neriifolia is a valuable endeavor in the quest for new and effective therapeutic agents.

References

The Hypothesized Biosynthetic Pathway of Epitaraxerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitaraxerol, a pentacyclic triterpenoid, holds potential for various pharmacological applications. Understanding its biosynthetic origin is crucial for harnessing its therapeutic properties and for developing biotechnological production platforms. This technical guide delineates the hypothesized biosynthetic pathway of this compound, drawing upon the well-established principles of triterpenoid synthesis and the known pathway of its isomer, taraxerol. This document provides a detailed overview of the precursor molecules, key enzymatic transformations, and intermediate compounds. Furthermore, it outlines the standard experimental protocols employed to elucidate such pathways and presents a framework for the quantitative data required for a comprehensive understanding of the biosynthetic process.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. This compound is a pentacyclic triterpenoid of the taraxerane skeleton type. While the biosynthetic pathway for many triterpenoids has been extensively studied, specific details for this compound remain less characterized. This guide synthesizes the current understanding, postulating a pathway based on analogous biosynthetic routes, particularly that of taraxerol.

The Mevalonate Pathway: Precursor Supply

The biosynthesis of all triterpenoids, including this compound, commences with the mevalonate (MVA) pathway in the cytosol. This fundamental metabolic pathway constructs the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[1][2][3]

The key steps of the mevalonate pathway leading to the universal triterpenoid precursor, 2,3-oxidosqualene, are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP undergo sequential condensation reactions, catalyzed by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase, to yield the C15 compound, FPP.[4]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head and subsequently reduced by NADPH in a reaction catalyzed by squalene synthase to form the C30 linear hydrocarbon, squalene.[4]

-

Epoxidation of Squalene: Squalene then undergoes epoxidation, catalyzed by squalene epoxidase, to form (3S)-2,3-oxidosqualene. This cyclization precursor is the branching point for the synthesis of a vast array of triterpenoids.[5]

Cyclization and Rearrangement: Formation of the Taraxerane Skeleton

The cyclization of 2,3-oxidosqualene is the most critical and defining step in triterpenoid biosynthesis, generating the characteristic polycyclic skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[6] For the formation of the taraxerane skeleton, the key enzyme is taraxerol synthase.[3][7] It is hypothesized that this compound is also a product of this enzymatic reaction, potentially as a minor product alongside taraxerol.

The proposed cyclization cascade is as follows:

-

Protonation and Initiation: The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which is pre-folded into a specific chair-chair-chair conformation within the enzyme's active site.

-

Cationic Cascade: This triggers a series of concerted cyclization and rearrangement reactions, proceeding through several cationic intermediates. A key intermediate is the tetracyclic dammarenyl cation.[8]

-

Backbone Rearrangement: The dammarenyl cation undergoes a series of hydride and methyl shifts, leading to the formation of the pentacyclic taraxerane skeleton.

-

Deprotonation and Hydroxylation: The final step involves the deprotonation and hydroxylation at the C-3 position to yield this compound.

Quantitative Data

| Parameter | Description | Method of Determination | Target Value/Range |

| Enzyme Kinetics (Taraxerol Synthase) | |||

| K_m (for 2,3-oxidosqualene) | Michaelis-Menten constant, indicating the substrate concentration at half-maximal velocity. | In vitro enzyme assays with varying substrate concentrations. | To be determined |

| k_cat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | In vitro enzyme assays with purified enzyme. | To be determined |

| k_cat/K_m | Catalytic efficiency of the enzyme. | Calculated from K_m and k_cat values. | To be determined |

| Product Distribution | |||

| This compound:Taraxerol Ratio | The relative amounts of this compound and taraxerol produced by taraxerol synthase. | GC-MS or LC-MS analysis of the products from in vitro enzyme assays or in vivo expression systems. | To be determined |

| In Vivo Flux | |||

| Precursor Concentration | Intracellular concentration of key precursors like acetyl-CoA, IPP, DMAPP, FPP, and 2,3-oxidosqualene. | Isotopic labeling studies followed by mass spectrometry. | To be determined |

| This compound Titer | The final concentration of this compound produced in a native or engineered host. | Extraction followed by HPLC, GC-MS, or LC-MS. | To be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Oxidosqualene Cyclase Genes

-

Objective: To identify the gene encoding the enzyme responsible for the cyclization of 2,3-oxidosqualene to this compound.

-

Methodology:

-

Transcriptome Analysis: Extract total RNA from a plant species known to produce this compound. Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.

-

Gene Annotation: Assemble the transcriptome and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI, KEGG) to identify candidate oxidosqualene cyclase genes.

-

Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequence from cDNA using PCR. Clone the amplified gene into an appropriate expression vector.

-

Heterologous Expression and Functional Characterization

-

Objective: To confirm the function of the candidate gene and analyze its products.

-

Methodology:

-

Yeast Expression System: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae), engineered to produce 2,3-oxidosqualene, with the expression vector containing the candidate gene.

-

Cultivation and Induction: Grow the transformed yeast cultures under conditions that induce gene expression.

-

Metabolite Extraction: Harvest the yeast cells, lyse them, and extract the triterpenoids using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards of this compound and other potential triterpenoids.

-

In Vitro Enzyme Assays

-

Objective: To determine the kinetic parameters of the purified enzyme.

-

Methodology:

-

Protein Expression and Purification: Express the candidate enzyme in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with a known concentration of the substrate, 2,3-oxidosqualene, in a suitable buffer system.

-

Kinetic Analysis: Vary the substrate concentration and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

-

Product Quantification: Quantify the products (this compound, taraxerol, etc.) using a calibrated GC-MS or LC-MS method.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Hypothesized biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of this compound biosynthetic enzymes.

Conclusion

The biosynthetic pathway of this compound is hypothesized to proceed through the mevalonate pathway to 2,3-oxidosqualene, followed by a complex cyclization and rearrangement cascade catalyzed by an oxidosqualene cyclase, likely taraxerol synthase. While the general framework is understood, further research is required to isolate and characterize the specific enzymes involved, quantify the metabolic flux, and determine the precise product distribution. The experimental protocols outlined in this guide provide a roadmap for future investigations that will be critical for the development of biotechnological strategies for the sustainable production of this compound.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthesis and Medicinal Properties of Taraxerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Taraxerol synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Epitaraxerol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitaraxerol, also known as taraxerol, is a pentacyclic triterpenoid of the oleanane series, a class of secondary metabolites widely distributed in the plant kingdom.[1] This compound has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[1][2] Understanding the natural sources, distribution, and concentration of this compound in various plant species is crucial for its potential exploitation in drug discovery and development. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound, detailed methodologies for its extraction, isolation, and quantification, and insights into its biosynthetic pathway and role in plant signaling.

Natural Sources and Distribution of this compound

This compound is found in a wide array of higher plants, with a notable prevalence in specific families. The distribution of this compound is not uniform within the plant, with concentrations varying significantly between different organs.

Widespread Occurrence in Plant Families

The primary plant families known to accumulate significant amounts of this compound include:

-

Asteraceae (Composite family): This family represents one of the most abundant sources of this compound.[1][3]

-

Euphorbiaceae (Spurge family): Many species within this family, particularly those of the genus Euphorbia, are rich in this compound.[1]

-

Malvaceae (Mallow family): This family also contains numerous species that produce this compound.[1]

Other families reported to contain this compound include Betulaceae, Celastraceae, Lauraceae, Moraceae, and Rutaceae.[4]

Tissue-Specific Distribution

The concentration of this compound is highly dependent on the specific plant part. Generally, the highest accumulation is observed in the leaves .[1] Following the leaves, significant amounts can also be found in the roots and stems .[1] In some instances, this compound has also been isolated from flowers.[1] This tissue-specific distribution suggests a potential role for this compound in protecting the plant from environmental stressors and pathogens, particularly in photosynthetically active and exposed tissues.

Quantitative Data on this compound Content in Plants

The following table summarizes the reported quantitative data for this compound in various plant species and their respective parts. This information is critical for selecting appropriate plant material for extraction and for developing standardized herbal products.

| Plant Family | Species | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |

| Fabaceae | Clitoria ternatea | Root | Hydroalcoholic | HPTLC | 12.4 mg/g of extract | [5][6] |

| Anacardiaceae | Lannea schimperi | Stems, bark, and roots | Not specified | Not specified | 299 mg/kg dry weight | [1] |

| Acanthaceae | Strobilanthes callosus | Aerial parts | Not specified | Not specified | 0.69% from 5.0 kg of plant material | [1] |

| Rhizophoraceae | Rhizophora racemosa | Leaves | Not specified | GC-MS | 7.7 mg/g of leaf | [4] |

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (MVA) pathway, a complex series of enzymatic reactions that produce a vast array of isoprenoids.[1][7] The biosynthesis is localized in the cytoplasm and endoplasmic reticulum.[7]

The key steps in the biosynthesis of this compound are:

-

Formation of Isopentenyl Pyrophosphate (IPP): The pathway begins with acetyl-CoA and proceeds through a series of intermediates to form IPP, the fundamental five-carbon building block of all isoprenoids.[1]

-

Synthesis of Squalene: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce squalene.[7]

-

Cyclization of 2,3-Oxidosqualene: Squalene is first epoxidized to 2,3-oxidosqualene. This linear precursor is then cyclized by the enzyme taraxerol synthase into the pentacyclic triterpenoid backbone of taraxerol.[1]

Role in Plant Signaling

While specific signaling pathways directly triggered by this compound are not yet fully elucidated, as a triterpenoid, it is known to play a role in plant defense mechanisms.[7] The biosynthesis of triterpenoids, including this compound, is often induced in response to pathogen attack or herbivory. This induction is mediated by plant signaling molecules such as jasmonic acid (JA) and salicylic acid (SA).

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

The choice of extraction method depends on the nature of the plant material and the desired scale of extraction.

a) Soxhlet Extraction (for comprehensive extraction)

-

Principle: Continuous extraction of a solid with a solvent.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Dry the plant material (e.g., leaves) at a moderate temperature (40-50 °C) and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered plant material (e.g., 20-50 g) and place it in a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or hexane) to about two-thirds of its volume. Add a few boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material in the thimble.

-

Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon arm becomes colorless.

-

After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to obtain the crude extract.

-

b) Maceration (for simple, small-scale extraction)

-

Principle: Soaking the plant material in a solvent to dissolve the desired compounds.

-

Apparatus: Erlenmeyer flask or beaker, shaker (optional).

-

Procedure:

-

Prepare the plant material as described in the Soxhlet extraction method.

-

Place a known amount of the powdered plant material in a flask.

-

Add a suitable solvent (e.g., methanol or ethanol) in a ratio of approximately 1:10 (w/v) of plant material to solvent.

-

Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional shaking.

-

After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Isolation of this compound by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from the crude extract.

-

Principle: Separation of compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

-

Apparatus: Glass column, stationary phase (e.g., silica gel 60-120 mesh), mobile phase (a gradient of non-polar to polar solvents), collection tubes.

-

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the column.

-

-

Elution:

-

Start the elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).

-

Collect the eluate in fractions of equal volume.

-

-

Fraction Analysis:

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions that show a pure spot corresponding to the this compound standard.

-

-

Crystallization:

-

Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

-

-

Quantification of this compound

a) High-Performance Thin-Layer Chromatography (HPTLC)

-

Principle: A sophisticated form of thin-layer chromatography that allows for precise quantitative analysis.

-

Apparatus: HPTLC plates (e.g., silica gel 60 F254), sample applicator, developing chamber, scanner.

-

Procedure (based on a method for taraxerol in Clitoria ternatea): [5][6]

-

Standard and Sample Preparation:

-

Prepare a stock solution of standard this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a solution of the plant extract in the same solvent at a known concentration.

-

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v).

-

Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

-

-

Development:

-

Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

-

-

Densitometric Analysis:

-

Dry the plate and spray with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

Scan the plate using a TLC scanner at a specific wavelength (e.g., 420 nm).

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

-

-

b) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: A powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure (General method for triterpenoids): [8][9]

-

Derivatization:

-

Triterpenoids often require derivatization to increase their volatility for GC analysis. A common method is silylation.

-

React the dried extract or isolated compound with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine) at a specific temperature and time (e.g., 30 °C for 2 hours).

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector: Programmed Temperature Vaporizing (PTV) injector.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the compounds (e.g., starting at a lower temperature and ramping up to a higher temperature).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded over a specific mass range.

-

-

Quantification:

-

Identify this compound by its retention time and mass spectrum, comparing it to a standard.

-

Quantify the amount of this compound using an internal standard and a calibration curve.

-

-

Conclusion

This compound is a widely distributed triterpenoid in the plant kingdom, with particularly high concentrations found in the leaves of species belonging to the Asteraceae, Euphorbiaceae, and Malvaceae families. Its biosynthesis via the mevalonate pathway is well-established, and its role as a defense compound in plants is increasingly recognized. The detailed experimental protocols provided in this guide for the extraction, isolation, and quantification of this compound offer a robust framework for researchers and drug development professionals. The continued investigation into the natural sources and biological activities of this compound holds significant promise for the discovery of new therapeutic agents. Further research is warranted to fully elucidate the specific signaling pathways involving this compound in plants and to expand the quantitative database of its occurrence across a broader range of plant species.

References

- 1. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Taraxerol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthesis and Medicinal Properties of Taraxerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]

- 9. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitaraxerol: A Triterpenoid Natural Product with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitaraxerol, a pentacyclic triterpenoid natural product, has emerged as a compound of significant interest in the fields of pharmacology and medicinal chemistry.[1] Belonging to the taraxerane family, this isomer of taraxerol is characterized by its C30H50O molecular formula and has been isolated from a variety of plant sources, most notably from the leaves of Euphorbia neriifolia.[1] Preclinical studies have unveiled a spectrum of biological activities for this compound, including antiviral, antifungal, and anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its identification, characterization, and further development.

| Property | Value |

| Molecular Formula | C30H50O |

| Molecular Weight | 426.72 g/mol |

| Melting Point | 245–247 °C |

| Optical Rotation | [α]₂₅ᴅ +37.5° |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is crucial for the structural elucidation of this compound. The following data has been reported:

| Spectroscopic Technique | Data |

| ¹H NMR | δ 3.20 (m, H-3), δ 1.68 (s, H-23) |

| ¹³C NMR | δ 79.2 (C-3), δ 16.5 (C-23) |

| HRMS | m/z 427.3832 [M+H]⁺ |

Table 2: Spectroscopic Data for this compound

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities in preclinical studies. The quantitative data available for these activities are summarized below.

| Biological Activity | Target Organism/Cell Line | Quantitative Data |

| Antifungal | Trichophyton mentagrophytes | MIC: 128 µg/mL |

| Antibacterial | Staphylococcus aureus | 40% growth reduction at 50 µg/mL |

Table 3: Quantitative Data on the Biological Activities of this compound

Antiviral Activity

This compound has shown promise as an antiviral agent against several human pathogens, including human coronavirus HCoV-229E, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1] The primary mechanism of its antiviral action against HCoV-229E is believed to be the disruption of viral entry into host cells by binding to the viral spike glycoproteins.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of inflammatory mediators. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may exert its effects through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline the methodologies for key experiments.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant sources is depicted below.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: Air-dried and powdered leaves of Euphorbia neriifolia are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing the desired biological activity is further purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR and MS.

Antifungal Susceptibility Testing (Broth Microdilution)

Protocol:

-

Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Trichophyton mentagrophytes) is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Antiviral Plaque Reduction Assay (for HSV)

Caption: Workflow for a plaque reduction assay.

Protocol:

-

Cell Seeding: Host cells (e.g., Vero cells) are seeded in a multi-well plate and allowed to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a known titer of Herpes Simplex Virus in the presence of serial dilutions of this compound.

-

Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

NF-κB Luciferase Reporter Assay

This assay is used to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol:

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Treatment: The transfected cells are pre-treated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The reduction in luminescence in the this compound-treated, stimulated cells compared to the stimulated control cells indicates the inhibitory effect of this compound on NF-κB activation.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. The available data suggests its potential for development as an antiviral and anti-inflammatory agent. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 values for its antiviral and cytotoxic activities against a broader range of viruses and cell lines.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound, particularly its anti-inflammatory effects on the NF-κB pathway.

-

In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in relevant animal models of viral and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic agents for a variety of human diseases.

References

Spectroscopic and Mechanistic Insights into Epitaraxerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Epitaraxerol, a pentacyclic triterpenoid with noteworthy biological activities. This document is intended to serve as a comprehensive resource, detailing its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and characterization, and visual representations of its biosynthetic pathway and proposed antiviral mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of this compound. While complete spectral assignment for this compound itself is not widely published, extensive data is available for its close structural isomer, Taraxerol. The key differentiating signals for this compound are presented below, with further assignments based on the well-documented spectrum of the taraxerane skeleton.

Table 1: Key ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.20[1] | dd | - |

| H-23 | 1.68[2] | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-3 | 79.16[1] |

| C-14 | 145.1 |

| C-20 | 154.5 |

| C-23 | 16.5 |

Note: The complete assignment of the taraxerane skeleton can be referenced from detailed studies on analogous compounds like Taraxerol[3][4]. The presented data highlights the key shifts for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HRMS | [M+H]⁺ | 427.3832 | C₃₀H₅₁O |

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the isolation and spectroscopic analysis of this compound from a plant source. This protocol is a composite of established procedures for triterpenoid extraction and characterization[5][6].

Isolation and Purification of this compound

-

Plant Material Collection and Preparation: The aerial parts or leaves of a plant known to contain this compound (e.g., Phyllanthus lawii) are collected, shade-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with a non-polar solvent like petroleum ether, followed by chloroform, and then a polar solvent such as ethanol. This is often done through maceration or Soxhlet extraction[6]. For instance, the powdered material can be soaked in 95% ethanol for 48 hours, with the process repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned with a solvent like petroleum ether to separate non-polar constituents.

-

Column Chromatography: The petroleum ether fraction is subjected to column chromatography on silica gel or neutral alumina. The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., petroleum ether) and gradually increasing the polarity with solvents like benzene, chloroform, and methanol[5][6].

-

Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:benzene 90:10) and visualized with a spray reagent like vanillin-sulfuric acid followed by heating[5]. Fractions with similar TLC profiles are combined. The compound of interest can be further purified by preparative TLC or recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance DRX500, operating at 500.13 MHz for ¹H and 125.76 MHz for ¹³C[7].

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard[7].

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMQC, HMBC) NMR spectra. These 2D experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals[3][4][8].

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for generating ions of triterpenoids.

-

Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the elemental composition of the molecule.

-

Visualizing Key Pathways

The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound and its proposed antiviral mechanism of action.

Biosynthesis of this compound

The biosynthesis of this compound follows the mevalonate pathway, starting from acetyl-CoA and proceeding through a series of enzymatic reactions to form the pentacyclic triterpenoid structure.

Proposed Antiviral Mechanism of Action

This compound has demonstrated antiviral activity against Human Coronavirus 229E (HCoV-229E). The proposed mechanism involves the disruption of the initial stages of viral infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. phytojournal.com [phytojournal.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

Epitaraxerol: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitaraxerol, a pentacyclic triterpenoid found in various plant species, has emerged as a compound of significant interest in the field of drug discovery. Preliminary studies have revealed a spectrum of biological activities, positioning it as a promising candidate for further investigation. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antifungal, antiviral, cytotoxic, and anti-inflammatory properties. This document details experimental protocols, summarizes available quantitative data, and visualizes potential signaling pathways to facilitate further research and development.

Data Presentation: Summary of Biological Activities

While specific quantitative data for this compound is still emerging, the following tables summarize the reported activities and provide context with data from related compounds where direct this compound data is not yet publicly available.

| Biological Activity | Test Organism/Cell Line | Parameter | Result for this compound | Result for Related Compounds (Taraxerol/Others) |

| Antifungal Activity | Candida albicans | MIC | Moderate Activity (Specific MIC not reported)[1] | Taraxerol: MIC not reported |

| Antiviral Activity | Human Coronavirus (HCoV-229E) | IC50 | Data not available | Lopinavir: EC50 = 8.8 µM[2] Resveratrol: EC50 = 4.6 µM[2] |

| Cytotoxic Activity | HeLa (Cervical Cancer) | IC50 | Data not available | Dicerandrol C: IC50 = 5.18 ± 0.56 µM (48h)[3] |

| HepG2 (Liver Cancer) | IC50 | Data not available | Dicerandrol C: IC50 = 4.17 ± 0.49 µM (48h)[3] | |

| Anti-inflammatory Activity | - | Inhibition of NF-κB | Implied, based on Taraxerol studies | Taraxerol: Significant inhibition of NF-κB signaling[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the biological screening of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.

-

Preparation of Fungal Inoculum:

-

Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

Antiviral Activity Assay (Plaque Reduction Assay for HCoV-229E)

This assay measures the ability of a compound to inhibit the replication of a virus.

-

Cell Culture and Virus Propagation:

-

Culture a suitable host cell line (e.g., MRC-5 or Huh-7 cells) in an appropriate medium.

-

Infect the cells with HCoV-229E and incubate to allow for virus propagation. Harvest the virus stock and determine its titer (Plaque Forming Units/mL).

-

-

Plaque Reduction Assay:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Pre-treat the confluent cell monolayers with the this compound dilutions for 1-2 hours.

-

Infect the cells with a known amount of HCoV-229E (e.g., 100 PFU/well).

-

After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding concentration of this compound.

-

Incubate the plates at 33-35°C for 3-5 days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Calculation of IC50:

-

The percentage of plaque inhibition is calculated for each concentration of this compound relative to the untreated virus control.

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve[7].

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activities of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound (Inferred from Taraxerol)

Based on studies of the structurally related triterpenoid, Taraxerol, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

References

- 1. This compound | Isotaraxerol | 3α-Taraxerol | Antifungal | TargetMol [targetmol.com]

- 2. Resveratrol Inhibits HCoV-229E and SARS-CoV-2 Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent discovery and development of inhibitors targeting coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of Epitaraxerol Synthesis: A Technical Whitepaper for Strategic Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epitaraxerol, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse and promising biological activities.[1] This whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, with a primary focus on the conspicuous absence of a reported total chemical synthesis. While nature provides a biosynthetic route to this complex molecule, the lack of a synthetic pathway in the laboratory presents both a challenge and an opportunity for chemical innovation and drug development. This document summarizes the known biological functions of this compound, outlines a plausible retrosynthetic strategy based on established principles of pentacyclic triterpene synthesis, and presents this information to guide future research and development efforts.

Introduction to this compound: A Profile of Therapeutic Potential

This compound, a diastereomer of taraxerol, is a member of the taraxerane family of triterpenes.[1] It is found in various plant species and has garnered attention for its potential pharmacological applications. The molecule's complex, rigid, and stereochemically rich scaffold makes it an attractive candidate for development into novel therapeutic agents.

Biological Activities of this compound

The therapeutic potential of this compound is underscored by its demonstrated activity in several key areas of interest for drug development. These activities are summarized in the table below.

| Biological Activity | Description | Key Findings |

| Antiviral Activity | This compound has shown notable efficacy against a range of viruses. | Studies have indicated its potential to inhibit the replication of human coronaviruses, herpes simplex virus (HSV-1 and HSV-2), and human immunodeficiency virus (HIV).[1] The proposed mechanism against some coronaviruses involves the disruption of viral entry by binding to spike glycoproteins.[1] |

| Antifungal Activity | The compound exhibits activity against pathogenic fungi. | Moderate antifungal properties have been demonstrated against Candida albicans, a common cause of fungal infections.[2] |

| Anti-inflammatory Properties | This compound has been shown to modulate inflammatory responses. | Research suggests it can suppress the production of inflammatory mediators.[1] |

| Cytotoxic Effects | Preliminary studies suggest potential applications in oncology. | Some research indicates that this compound may possess cytotoxic properties against certain cancer cell lines.[1] |

The Synthetic Challenge: The Absence of a Total Chemical Synthesis

Despite its promising biological profile, a total chemical synthesis of this compound has not been reported in the scientific literature to date. The synthesis of pentacyclic triterpenes is a formidable challenge in organic chemistry due to their complex carbocyclic frameworks and numerous stereocenters. Historical efforts have been made towards the synthesis of the related compound, taraxerol, highlighting the long-standing difficulty in accessing this class of molecules synthetically.

A Proposed Retrosynthetic Strategy for this compound

Given the absence of a reported total synthesis, this whitepaper proposes a conceptual retrosynthetic analysis for this compound. This strategy is based on well-established methodologies in the synthesis of complex terpenes and aims to provide a strategic roadmap for future synthetic endeavors.

The proposed strategy hinges on a convergent approach, assembling the pentacyclic core from key building blocks representing the A/B and D/E ring systems. A key challenge in the synthesis of this compound is the stereoselective installation of the hydroxyl group at the C-3 position in the α-configuration (3-epi).

References

Methodological & Application

Application Notes and Protocols: Epitaraxerol Extraction, Purification, and Biological Activity Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitaraxerol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiviral, antifungal, and cytotoxic activities.[1] This document provides detailed protocols for the extraction of this compound from its natural sources, primarily plants of the Euphorbiaceae family, and subsequent purification using column chromatography. Furthermore, it summarizes the current understanding of its biological activities and potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring triterpenoid found in various plant species, most notably within the Euphorbia genus, such as Euphorbia neriifolia and Euphorbia chrysocoma.[1] Its structural similarity to other bioactive triterpenoids, like taraxerol, suggests a wide range of pharmacological applications. Preliminary studies have highlighted its potential as an antiviral agent, particularly against human coronaviruses, by inhibiting viral entry.[1] Moreover, its cytotoxic effects against certain cancer cell lines indicate a potential role in oncology research. These promising biological activities necessitate standardized and efficient protocols for its extraction and purification to facilitate further preclinical and clinical investigations.

Experimental Protocols

I. Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound from dried and powdered plant material, such as the leaves or stems of Euphorbia species. The choice of solvent may be optimized based on the specific plant matrix.

Materials and Equipment:

-

Dried and finely powdered plant material (e.g., Euphorbia neriifolia leaves)

-

Soxhlet apparatus

-

Rotary evaporator

-

Heating mantle

-

Filter paper

-

Extraction solvent (e.g., Ethyl acetate, Ethanol, or Petroleum ether)

-

Glassware (round-bottom flasks, beakers, etc.)

Procedure:

-

Weigh approximately 50 g of the dried, powdered plant material.

-

Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 300 mL of the chosen extraction solvent (e.g., ethyl acetate).

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that maintains a steady reflux (e.g., 60-80°C for ethyl acetate).

-

Continue the extraction for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool down.

-

Filter the extract to remove any fine plant particles.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 60°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

| Parameter | Value | Reference |

| Plant Material | 50 g | Generic protocol |

| Solvent | Ethyl Acetate | [2] |

| Solvent Volume | 300 mL | [2] |

| Extraction Method | Soxhlet Extraction | [2] |

| Temperature | 60-80 °C | [2] |

| Extraction Time | 6-8 hours | Generic protocol |

Table 1: Summary of Extraction Parameters.

II. Purification of this compound by Column Chromatography

The crude extract obtained is a complex mixture of phytochemicals. Column chromatography is a standard and effective method for the isolation and purification of this compound.

Materials and Equipment:

-

Crude plant extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Elution solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

Visualizing agent (e.g., vanillin-sulfuric acid spray)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin the elution process with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A suggested gradient could be starting with n-hexane and progressively increasing the concentration of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Collect the eluate in small, sequential fractions.

-

Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2), and visualize the spots using a visualizing agent and heat. Fractions with similar TLC profiles (i.e., containing a spot corresponding to the Rf value of this compound) are pooled together.

-

Isolation of Pure Compound: Concentrate the pooled fractions containing the pure compound using a rotary evaporator to yield purified this compound. The purity can be further assessed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

| Parameter | Description | Reference |

| Stationary Phase | Silica gel (60-120 mesh) | Generic chromatographic principles |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | [3] |

| Monitoring | Thin Layer Chromatography (TLC) | Generic chromatographic principles |

| Visualization | Vanillin-sulfuric acid spray | Generic phytochemical screening methods |

Table 2: Summary of Column Chromatography Parameters.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.

| Analytical Technique | Purpose |

| HPLC | To determine the purity of the isolated compound and for quantification. |

| 1H NMR & 13C NMR | To elucidate the chemical structure of the compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| FTIR | To identify the functional groups present in the molecule. |

Table 3: Analytical Techniques for Characterization of this compound.

Visualized Workflows and Pathways

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Proposed antiviral mechanism of action for this compound against human coronavirus.

Caption: Potential anticancer signaling pathways modulated by this compound, based on data from the similar compound taraxerol.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful extraction and purification of this compound from plant sources. The provided workflows and diagrams offer a clear visual representation of the experimental processes and known/proposed biological mechanisms. While the antiviral properties of this compound are beginning to be understood, further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its anticancer potential. The information presented herein is intended to serve as a valuable starting point for researchers aiming to explore the therapeutic promise of this intriguing natural compound.

References

Quantifying Epitaraxerol in Plant Extracts: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitaraxerol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species, particularly within the Euphorbiaceae family, the accurate quantification of this compound is crucial for drug discovery, quality control of herbal products, and chemotaxonomic studies. This document provides detailed application notes and standardized protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various plant species. It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of harvest, and the specific plant part used.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference |

| Macaranga species (glaucous) | Epicuticular wax | Chloroform | GC-MS | 35% - 73% (of total wax, combined with taraxerone) | [1][2] |

| Euphorbia chrysocoma | Aerial parts | Petroleum ether | Column Chromatography, NMR, ESI-MS | Not explicitly quantified, but isolated as a constituent. | [3] |

Experimental Protocols

Sample Preparation and Extraction

A critical first step in the accurate quantification of this compound is the efficient extraction from the plant matrix.

Protocol: Maceration Extraction

-

Grinding: Grind the dried and powdered plant material to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Select an appropriate solvent based on the polarity of this compound. Non-polar solvents like hexane or chloroform, or medium-polarity solvents like dichloromethane or ethyl acetate are generally effective.

-

Maceration: Soak a known weight of the powdered plant material (e.g., 10 g) in a sufficient volume of the chosen solvent (e.g., 100 mL) in a sealed container.

-

Agitation: Agitate the mixture periodically (e.g., by shaking or stirring) for a defined period (e.g., 24-48 hours) at room temperature.

-

Filtration: Filter the mixture through a Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Storage: Store the dried extract in a desiccator until further analysis.

Protocol: Soxhlet Extraction

-

Thimble Preparation: Place a known weight of the powdered plant material (e.g., 10 g) into a cellulose thimble.

-

Apparatus Setup: Place the thimble into a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., 150 mL of hexane) and a condenser.

-